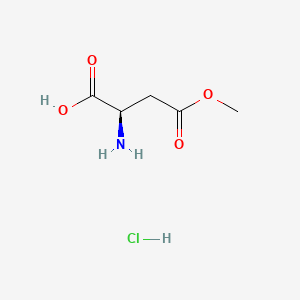

4-Methyl hydrogen D-aspartate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-4-methoxy-4-oxobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c1-10-4(7)2-3(6)5(8)9;/h3H,2,6H2,1H3,(H,8,9);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBMPUYOGOCYDJ-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22728-89-8 | |

| Record name | D-Aspartic acid, 4-methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22728-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl hydrogen D-aspartate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022728898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-methyl hydrogen D-aspartate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of 4-Methyl-hydrogen D-aspartate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the synthesis and purification of 4-Methyl-hydrogen D-aspartate hydrochloride (also known as D-Aspartic acid β-methyl ester hydrochloride). This compound serves as a key intermediate in the synthesis of various molecules, including N-methyl-D-aspartate (NMDA) receptor ligands, which are crucial in neuroscience research and drug development.[1][2] This guide details two effective synthesis protocols, presents quantitative data in a structured format, and illustrates the experimental workflows for clarity.

Introduction

4-Methyl-hydrogen D-aspartate hydrochloride is a derivative of D-aspartic acid, an endogenous amino acid found in neuroendocrine tissues.[1] D-aspartic acid and its derivatives are involved in hormonal regulation and are recognized for their role as signaling molecules in the nervous system. The selective esterification of the β-carboxyl group of D-aspartic acid is a critical step in the synthesis of more complex molecules that target the NMDA receptor, a key player in synaptic plasticity and neurological function. The hydrochloride salt form enhances the compound's stability and solubility.

Synthesis Methodologies

Two primary methods for the synthesis of 4-Methyl-hydrogen D-aspartate hydrochloride are presented below: the Thionyl Chloride method and the Trimethylchlorosilane (TMSCl) method. Both methods achieve the selective esterification of the β-carboxyl group of D-aspartic acid.

Experimental Protocols

Method 1: Thionyl Chloride in Methanol

This is a traditional and high-yielding method for the synthesis of amino acid esters.

-

Materials:

-

D-Aspartic acid

-

Methanol

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate

-

-

Procedure:

-

Suspend D-Aspartic acid (160 g, 1.2 mol) in methanol (850 mL) in a suitable reaction vessel.

-

Cool the suspension to a temperature between -5°C and 0°C with constant stirring.

-

Slowly add thionyl chloride (178.4 g, 1.5 mol) dropwise to the cooled suspension, maintaining the temperature below 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to a temperature between 25°C and 35°C.

-

Continue stirring the reaction mixture at this temperature for 4 to 5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol by distillation under reduced pressure using a rotary evaporator.

-

The resulting white solid is then washed with ethyl acetate (500 mL) with stirring for 30 minutes.

-

Filter the solid product and dry it to obtain 4-Methyl-hydrogen D-aspartate hydrochloride.[3]

-

Method 2: Trimethylchlorosilane (TMSCl) in Methanol

This method is described as a more convenient and milder alternative to the thionyl chloride method, proceeding at room temperature.[2][4]

-

Materials:

-

D-Aspartic acid

-

Methanol

-

Trimethylchlorosilane (TMSCl)

-

-

Procedure:

-

Place D-Aspartic acid (0.1 mol) into a round-bottom flask.

-

Slowly add freshly distilled trimethylchlorosilane (0.4 mol, note: four equivalents are used for dicarboxylic amino acids) while stirring with a magnetic stirrer.[4]

-

Add methanol (100 mL) to the mixture.

-

Stir the resulting solution or suspension at room temperature.

-

The reaction time is typically 24 hours for substrates with poor solubility in methanol.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, concentrate the reaction mixture on a rotary evaporator to yield the product, 4-Methyl-hydrogen D-aspartate hydrochloride.[4]

-

Data Presentation

The following table summarizes the quantitative data associated with the two synthesis methods.

| Parameter | Method 1: Thionyl Chloride | Method 2: TMSCl |

| Starting Material | D-Aspartic acid | D-Aspartic acid |

| Reagents | Thionyl chloride, Methanol | Trimethylchlorosilane, Methanol |

| Reaction Temperature | -5°C to 35°C | Room Temperature |

| Reaction Time | 4-5 hours | ~24 hours |

| Yield | 87%[3] | Good to Excellent[4] |

| Melting Point | 185-186°C[3] | Not specified |

| Purification | Washing with ethyl acetate[3] | Concentration via rotary evaporator[4] |

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes for each method.

Caption: Workflow for the synthesis of 4-Methyl-hydrogen D-aspartate hydrochloride using the Thionyl Chloride method.

Caption: Workflow for the synthesis of 4-Methyl-hydrogen D-aspartate hydrochloride using the TMSCl method.

Conclusion

This guide has detailed two robust methods for the synthesis of 4-Methyl-hydrogen D-aspartate hydrochloride. The thionyl chloride method offers a high reported yield and a relatively short reaction time, though it requires careful temperature control and handling of a hazardous reagent. The trimethylchlorosilane method provides a milder and more operationally convenient alternative, proceeding at room temperature, which may be preferable for certain laboratory settings. The choice of method will depend on the specific requirements of the research or development project, including scale, available equipment, and safety considerations. Both pathways effectively yield the desired product, a valuable component for the advancement of neuropharmacology and related fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 3. 4-methyl hydrogen D-aspartate hydrochloride CAS#: 22728-89-8 [chemicalbook.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Methyl-hydrogen D-aspartate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-hydrogen D-aspartate hydrochloride is a derivative of the non-proteinogenic amino acid D-aspartic acid. While D-aspartic acid itself is an endogenous amino acid with roles in the neuroendocrine system, its methylated ester, particularly in the hydrochloride salt form, is less commonly studied as a primary pharmacological agent.[1] It is often utilized as a protected form of D-aspartic acid in chemical syntheses. This guide provides a comprehensive overview of the known chemical properties, synthesis, and the putative biological role of 4-Methyl-hydrogen D-aspartate hydrochloride, with a focus on its relationship with the N-methyl-D-aspartate (NMDA) receptor.

Chemical and Physical Properties

4-Methyl-hydrogen D-aspartate hydrochloride is a white to off-white solid.[2] It is typically stored in a dry environment at room temperature.[2][3] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, a common practice for amine-containing compounds in research and pharmaceutical development.

Table 1: Physicochemical Properties of 4-Methyl-hydrogen D-aspartate Hydrochloride

| Property | Value | Source |

| CAS Number | 22728-89-8 | [3] |

| Molecular Formula | C5H11ClNO4 | [3] |

| Molecular Weight | 183.59 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 185 - 186 °C | ChemicalBook |

| Storage | Sealed in dry, Room Temperature | [2][3] |

Synthesis and Purification

A common method for the synthesis of 4-Methyl-hydrogen D-aspartate hydrochloride involves the esterification of D-aspartic acid using methanol in the presence of thionyl chloride.

Experimental Protocol: Synthesis of 4-Methyl-hydrogen D-aspartate hydrochloride

Materials:

-

D-aspartic acid

-

Methanol

-

Thionyl chloride

-

Ethyl acetate

Procedure:

-

D-aspartic acid (160 g, 1.2 mol) is suspended in 850 mL of methanol and the mixture is cooled to a temperature between -5 and 0°C.

-

Thionyl chloride (178.4 g, 1.5 mol) is added dropwise to the stirred suspension while maintaining the temperature.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to a temperature of 25 to 35°C.

-

The reaction is continued with stirring for 4 to 5 hours.

-

Following the reaction, methanol is removed by distillation under reduced pressure.

-

The resulting white solid is washed with 500 mL of ethyl acetate with stirring for 30 minutes.

-

The final product is obtained by filtration and drying.

Yield: 192 g (87%)

Purification

The purification of the final product is achieved through washing with ethyl acetate, followed by filtration and drying. This process removes unreacted starting materials and byproducts.

Caption: Workflow for the synthesis of 4-Methyl-hydrogen D-aspartate hydrochloride.

Pharmacological Properties and Mechanism of Action

D-aspartic acid is an endogenous agonist at the NMDA receptor.[1] The NMDA receptor is a crucial component of excitatory neurotransmission in the central nervous system and is involved in synaptic plasticity, learning, and memory.[4][5]

Table 2: Putative Pharmacological Profile of 4-Methyl-hydrogen D-aspartate hydrochloride

| Parameter | Expected Activity | Notes |

| Target | NMDA Receptor | Based on structural similarity to D-aspartic acid. |

| Action | Agonist | Expected to activate the NMDA receptor. |

| Ki | Not available | No published receptor binding data. |

| EC50 | Not available | No published functional assay data. |

| IC50 | Not available | Not applicable for an agonist. |

NMDA Receptor Signaling Pathway

The activation of the NMDA receptor is a complex process that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[5] The receptor channel is also subject to a voltage-dependent block by magnesium ions (Mg2+).[5] Upon depolarization of the neuronal membrane, the Mg2+ block is relieved, allowing for the influx of cations, most notably calcium (Ca2+), upon agonist binding.[4][5] This influx of Ca2+ acts as a second messenger, triggering a cascade of intracellular signaling events that can lead to various physiological and pathological outcomes.[4][5]

Caption: Simplified diagram of the NMDA receptor signaling cascade.

Conclusion

4-Methyl-hydrogen D-aspartate hydrochloride is a readily synthesizable derivative of D-aspartic acid. While its primary role in research appears to be as a synthetic intermediate, its structural similarity to the endogenous NMDA receptor agonist D-aspartic acid suggests it may possess similar pharmacological activity. However, a comprehensive characterization of its binding affinity, potency, and functional effects at the NMDA receptor is currently lacking in the scientific literature. Further experimental investigation is required to fully elucidate the pharmacological profile of this compound and its potential as a research tool or therapeutic agent.

References

- 1. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-methyl hydrogen D-aspartate hydrochloride CAS#: 22728-89-8 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

Introduction: The Dawn of Glutamatergic Neurotransmission

An In-depth Technical Guide to the Discovery and History of 4-Methyl-hydrogen D-aspartate and its Relationship with the NMDA Receptor

Disclaimer: Information regarding the specific compound 4-Methyl-hydrogen D-aspartate is scarce in publicly available scientific literature. This guide provides a comprehensive overview based on the closely related and extensively studied parent compound, D-aspartate, and the prototypical N-Methyl-D-aspartate (NMDA) receptor agonist, N-methyl-D-aspartate. The principles, protocols, and pathways described are fundamental to the study of NMDA receptor agonists and are presumed to be applicable to 4-Methyl-hydrogen D-aspartate.

The journey to understanding compounds like 4-Methyl-hydrogen D-aspartate begins with the discovery of glutamate as the primary excitatory neurotransmitter in the vertebrate nervous system. For many years, the ubiquitous presence of glutamate in cellular metabolism made its role as a specific signaling molecule in the nervous system difficult to ascertain.[1] It wasn't until the 1950s that researchers like T. Hayashi began to suspect its function as a neurotransmitter after observing that direct injections into the brain could cause seizures.[1][2] However, this view was not widely accepted for another two decades.[2][3][4]

The definitive establishment of glutamatergic transmission was propelled by the development of specific pharmacological tools. A pivotal moment was the discovery of N-methyl-D-aspartate (NMDA), an amino acid derivative that selectively activates a specific subtype of glutamate receptors.[5] This discovery allowed for the classification of ionotropic glutamate receptors into NMDA, AMPA, and kainate receptors, revolutionizing our understanding of synaptic function.[1][6] The NMDA receptor, in particular, was identified as a crucial player in synaptic plasticity, learning, and memory.[6][7]

Endogenous D-aspartate, the parent compound of 4-Methyl-hydrogen D-aspartate, is naturally present in animal tissues and is synthesized from L-aspartate by the enzyme D-aspartate racemase.[8] Its concentration is particularly high during embryonic development and is regulated by the degrading enzyme D-aspartate oxidase.[8] D-aspartate itself is an agonist at the NMDA receptor, making its synthetic derivatives, such as its 4-methyl ester, compounds of significant interest for neurological research.

Quantitative Pharmacological Data

The following table summarizes key pharmacological data for prototypical NMDA receptor agonists. It is important to note that specific quantitative data for 4-Methyl-hydrogen D-aspartate is not available in the reviewed literature. The values presented serve as a reference for the activity of related compounds at the NMDA receptor.

| Compound | Receptor/Subunit | Assay Type | Value | Species | Reference |

| L-Glutamate | NR1/NR2A | Electrophysiology (EC50) | ~2 µM | Xenopus oocytes | [9] |

| NMDA | NR1/NR2A | Electrophysiology (EC50) | ~20 µM | Xenopus oocytes | [9] |

| D-AP5 (Antagonist) | NMDA Receptor | Radioligand Binding ([3H]TCP) | Ki ~0.5-1 µM | Rat Cortex | [10] |

| MK-801 (Antagonist) | NMDA Receptor | Radioligand Binding ([3H]TCP) | Ki ~3-5 nM | Rat Cortex | [11] |

| Ifenprodil (Antagonist) | GluN2B-containing | Radioligand Binding | Ki ~10-50 nM | Rat Brain | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of NMDA receptor agonists like 4-Methyl-hydrogen D-aspartate.

Synthesis of D-Aspartic Acid Methyl Ester (General Protocol)

The synthesis of 4-Methyl-hydrogen D-aspartate, a methyl ester of D-aspartic acid, can be achieved through standard esterification procedures. One common method is the Fischer esterification.

Principle: This method involves reacting the carboxylic acid (D-aspartic acid) with an alcohol (methanol) in the presence of a strong acid catalyst.

Materials:

-

D-aspartic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Suspend D-aspartic acid in an excess of anhydrous methanol.

-

Cool the mixture in an ice bath.

-

Slowly add the acid catalyst (e.g., concentrated H₂SO₄) dropwise to the cooled suspension with constant stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in water and neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is used to measure NMDA receptor-mediated currents in neurons within acute brain slices.[13][14]

Principle: A glass micropipette forms a high-resistance (gigaohm) seal with the membrane of a neuron. The patch of membrane is then ruptured, allowing for control of the cell's membrane potential and measurement of ionic currents flowing through its channels.

Materials:

-

Vibratome

-

Brain slice chamber

-

Patch-clamp amplifier and data acquisition system

-

Microscope with DIC optics

-

Micromanipulators

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution

-

NMDA receptor agonist (e.g., 4-Methyl-hydrogen D-aspartate)

-

AMPA/Kainate receptor antagonist (e.g., CNQX or NBQX)

-

Glycine or D-serine (co-agonist)

Procedure:

-

Slice Preparation: Anesthetize and decapitate the animal (e.g., a rodent).[13] Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.[13] Cut acute brain slices (e.g., 300 µm thick) using a vibratome.[13]

-

Recovery: Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 1 hour.[13]

-

Recording:

-

Place a slice in the recording chamber under the microscope and perfuse with oxygenated aCSF.

-

To isolate NMDA receptor currents, add an AMPA/kainate receptor antagonist to the aCSF.[13]

-

Pull a glass micropipette and fill it with the internal solution.

-

Approach a target neuron and form a gigaohm seal.

-

Rupture the membrane to achieve whole-cell configuration.

-

Clamp the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor.[13]

-

Bath-apply the NMDA receptor agonist and co-agonist.

-

Record the evoked inward or outward currents.

-

-

Data Analysis: Analyze the amplitude, rise time, and decay kinetics of the recorded currents.

Calcium Imaging with Fura-2

This method measures changes in intracellular calcium concentration ([Ca²⁺]i) following NMDA receptor activation.[15][16]

Principle: The fluorescent dye Fura-2 binds to calcium. Its fluorescence excitation maximum shifts from 380 nm to 340 nm upon binding. The ratio of fluorescence emitted when excited at these two wavelengths is proportional to the intracellular calcium concentration.[15]

Materials:

-

Cultured neurons or acute brain slices

-

Fluorescence microscope with an excitation wavelength switcher and a sensitive camera

-

Fura-2 AM (the membrane-permeant form of the dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or aCSF

-

NMDA receptor agonist and co-agonist

Procedure:

-

Dye Loading:

-

Prepare a loading solution of Fura-2 AM and a small amount of Pluronic F-127 in HBSS.

-

Incubate the cells or slices in the loading solution for 30-60 minutes at room temperature or 37°C.

-

Wash the preparation with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

-

-

Imaging:

-

Place the preparation on the microscope stage and perfuse with a magnesium-free buffer containing a co-agonist (glycine or D-serine).

-

Excite the cells alternately with 340 nm and 380 nm light and capture the emitted fluorescence (typically around 510 nm).

-

Establish a baseline fluorescence ratio.

-

Apply the NMDA receptor agonist to the preparation.

-

Record the changes in the 340/380 fluorescence ratio over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380).

-

The change in this ratio from baseline indicates the relative change in intracellular calcium. The Grynkiewicz equation can be used to convert this ratio to an absolute calcium concentration if calibration is performed.

-

Signaling Pathways and Visualizations

Activation of the NMDA receptor by an agonist like 4-Methyl-hydrogen D-aspartate, in the presence of a co-agonist and membrane depolarization, initiates a cascade of intracellular events.

NMDA Receptor Activation and Downstream Signaling

The binding of both glutamate (or an agonist) to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit causes a conformational change in the receptor.[6] However, at resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺).[6] When the postsynaptic membrane is depolarized (often by activation of nearby AMPA receptors), the Mg²⁺ block is relieved, allowing the influx of sodium (Na⁺) and, most critically, calcium (Ca²⁺) ions.[6][17]

This influx of Ca²⁺ acts as a potent second messenger, activating a variety of downstream signaling molecules, including:

-

Calmodulin (CaM): Calcium binds to calmodulin, which in turn activates other proteins.

-

Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): A key enzyme in synaptic plasticity, CaMKII can autophosphorylate, leading to long-lasting changes in synaptic strength.[18]

-

Protein Kinase C (PKC): Activated by calcium and diacylglycerol.

-

Neuronal Nitric Oxide Synthase (nNOS): This enzyme produces nitric oxide, a retrograde messenger that can influence presynaptic function.[19]

-

Transcription factors: Calcium signaling can extend to the nucleus, activating transcription factors like CREB (cAMP response element-binding protein), which leads to changes in gene expression and the synthesis of proteins involved in long-term memory.[18]

Below is a diagram illustrating the core NMDA receptor signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for characterizing a novel NMDA receptor agonist.

References

- 1. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. The glutamate story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolution of glutamatergic signaling and synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological characterization of N-methyl-D-aspartate receptors in spinal cord of rats with a chronic peripheral mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New advances in NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. mdpi.com [mdpi.com]

- 18. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide: 4-Methyl-hydrogen D-aspartate hydrochloride vs. D-aspartic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 4-Methyl-hydrogen D-aspartate hydrochloride and D-aspartic acid, focusing on their chemical properties, pharmacological activity as N-methyl-D-aspartate (NMDA) receptor agonists, and the experimental protocols used for their characterization.

Introduction

D-aspartic acid is an endogenous amino acid that functions as a neurotransmitter and neuromodulator in the central nervous system.[1][2] It is a known agonist at the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3][] Its synthetic derivative, 4-Methyl-hydrogen D-aspartate (often supplied as a hydrochloride salt), is structurally related and also utilized in neuroscience research, primarily for its interaction with glutamate receptors. This document aims to delineate the key differences and similarities between these two compounds to aid researchers in their selection and application.

Chemical and Physical Properties

A clear distinction between the two molecules lies in their chemical structure and resulting physical properties. D-aspartic acid is a naturally occurring amino acid, while 4-Methyl-hydrogen D-aspartate hydrochloride is its β-methyl ester derivative, provided as a salt.[5][6] This structural modification influences properties such as molecular weight and solubility.

| Property | D-Aspartic Acid | 4-Methyl-hydrogen D-aspartate hydrochloride | Reference |

| IUPAC Name | (2R)-2-aminobutanedioic acid | (3R)-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride | [7],[5] |

| Synonyms | D-Aminosuccinic acid, (R)-Aspartic acid | D-Aspartic acid-β-methyl ester hydrochloride | [8],[6] |

| CAS Number | 1783-96-6 | 22728-89-8 | [7],[5] |

| Molecular Formula | C₄H₇NO₄ | C₅H₁₁ClNO₄ | [7],[5] |

| Molecular Weight | 133.10 g/mol | 183.59 g/mol | [7],[5] |

| Physical State | White or almost white crystalline powder | Solid (Appearance not specified) | [2],[9] |

| Melting Point | >300 °C | Not specified | [2] |

| Solubility | Soluble in water. Soluble in PBS (pH 7.2) at 10 mg/ml. | Soluble in water and organic solvents. | [10],[9] |

| Storage | Room temperature | Room Temperature, sealed in dry conditions | [2],[5] |

Mechanism of Action and Receptor Pharmacology

Both D-aspartic acid and its methylated derivative are primarily recognized for their activity at the NMDA receptor, a subtype of ionotropic glutamate receptors.[3][]

D-Aspartic Acid: D-aspartic acid is an endogenous agonist at the glutamate binding site of the NMDA receptor.[1][11] The activation of NMDA receptors requires the binding of both a glutamate-site agonist (like D-aspartic acid or glutamate) and a co-agonist at the glycine-binding site (typically glycine or D-serine).[3] This dual requirement, coupled with a voltage-dependent magnesium (Mg²⁺) block at resting membrane potentials, allows the NMDA receptor to function as a "coincidence detector."[3][12] Upon sufficient depolarization, the Mg²⁺ block is relieved, allowing the influx of cations, most notably Ca²⁺, which acts as a second messenger to trigger downstream signaling cascades crucial for synaptic plasticity.[3][13]

4-Methyl-hydrogen D-aspartate hydrochloride: As a derivative of D-aspartic acid, 4-Methyl-hydrogen D-aspartate is also expected to act as an agonist at the NMDA receptor. The esterification at the beta-carboxyl group may alter its binding affinity, selectivity for different NMDA receptor subunits (e.g., GluN2A-D), and pharmacokinetic profile compared to the parent compound. However, specific quantitative data on the binding affinity and functional potency of this derivative are not readily available in the provided search results.

Comparative Receptor Binding Affinity

Quantitative data on receptor affinity provides a direct measure of a ligand's potency. Radioligand binding assays are the standard for determining these values.

| Ligand | Receptor/Site | Assay Type | Value | Species | Reference |

| D-Aspartic Acid | NMDA Receptor | Radioligand Binding (Ki) | 1.6 µM | Rat | [10] |

| D-Aspartic Acid | NMDA Receptor | Radioligand Binding (IC₅₀) | 9.8 µM | Rat | [14] |

| L-Glutamate | NMDA Receptor | Radioligand Binding (IC₅₀) | 0.28 µM | Rat | [14] |

| NMDA | NMDA Receptor | Radioligand Binding (IC₅₀) | 0.45 µM | Rat | [14] |

Note: Kᵢ (inhibition constant) represents the affinity of a ligand for a receptor, while IC₅₀ is the concentration of a ligand that inhibits 50% of the specific binding of a radioligand. Lower values indicate higher affinity.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

The activation of the NMDA receptor by an agonist like D-aspartic acid initiates a well-characterized signaling cascade.

Caption: Agonist and co-agonist binding to the NMDA receptor leads to Ca²⁺ influx and downstream signaling.

Experimental Workflow Diagram

Characterizing the interaction of these compounds with the NMDA receptor often involves radioligand binding assays and electrophysiological recordings.

Caption: Standard workflows for characterizing ligand-receptor interactions in pharmacology.

Experimental Protocols

Reproducible data relies on detailed and standardized experimental protocols. Below are methodologies for key experiments cited in the characterization of NMDA receptor agonists.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is adapted from standard methods used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand.[14][15][16]

-

Objective: To determine the IC₅₀ and Kᵢ values of a test compound (e.g., D-aspartic acid) at the NMDA receptor.

-

Materials:

-

Radioligand: [³H]CGP 39653 (a competitive NMDA receptor antagonist).

-

Membrane Preparation: Synaptosomal membranes prepared from rat forebrain tissue.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: D-aspartic acid, 4-Methyl-hydrogen D-aspartate hydrochloride, and other ligands of interest, prepared in a range of concentrations.

-

Non-specific Binding (NSB) Control: A high concentration of a non-labeled ligand (e.g., 10 µM L-glutamate).

-

Apparatus: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., GF/C), scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.[15]

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

150 µL of membrane preparation (50-120 µg protein).[15]

-

50 µL of test compound at various concentrations (typically in triplicate).

-

50 µL of [³H]CGP 39653 at a fixed concentration (e.g., 2 nM).[17]

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For NSB wells, add 50 µL of the NSB control (e.g., 10 µM L-glutamate).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[15]

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[15]

-

-

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol outlines the method for recording NMDA receptor-mediated currents from neurons to assess the functional effect of an agonist.[13][18][19]

-

Objective: To measure the electrophysiological response of neurons to the application of D-aspartic acid or its derivatives.

-

Materials:

-

Animal Model: Postnatal day 35-42 rats.[20]

-

Solutions:

-

Slicing Solution (NMDG-based aCSF, ice-cold and carbogenated): To preserve neuronal health during slicing.

-

Artificial Cerebrospinal Fluid (aCSF, carbogenated): For slice recovery and recording.

-

Intracellular Solution: Containing salts to mimic the neuron's cytosol and a fluorescent dye if imaging is required.

-

-

Pharmacological Agents: NMDA receptor agonist (D-aspartic acid), AMPA/Kainate receptor antagonist (e.g., 10 µM CNQX or NBQX) to isolate NMDA currents.[13]

-

Apparatus: Vibratome, patch-clamp amplifier, microscope with DIC optics, data acquisition system.

-

-

Procedure:

-

Acute Brain Slice Preparation: Anesthetize and decapitate the animal. Rapidly dissect the brain and place it in ice-cold, carbogenated slicing solution. Mount the brain on a vibratome stage and cut slices (e.g., 300 µm thick) of the desired region (e.g., hippocampus). Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover for at least 1 hour at room temperature.[13]

-

Recording Setup: Transfer a slice to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF.

-

Whole-Cell Recording: Using a glass micropipette filled with intracellular solution, approach a target neuron under visual guidance. Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.[19]

-

Isolating NMDA Currents: Clamp the neuron's membrane potential at +40 mV. This positive potential expels the Mg²⁺ ion from the NMDA receptor channel, relieving the voltage-dependent block. Perfuse the slice with an AMPA/Kainate receptor antagonist (e.g., NBQX) to block non-NMDA ionotropic glutamate receptors.[13]

-

Agonist Application: Apply the test compound (e.g., D-aspartic acid) via bath application or local puff application using a picospritzer.

-

Data Acquisition: Record the evoked inward or outward currents using data acquisition software.

-

Data Analysis: Measure the peak amplitude, rise time, and decay kinetics of the NMDA receptor-mediated currents before and after drug application. Construct dose-response curves to determine the agonist's potency (EC₅₀).

-

Conclusion

D-aspartic acid is an established endogenous agonist of the NMDA receptor with a well-defined pharmacological profile. 4-Methyl-hydrogen D-aspartate hydrochloride, as a β-methyl ester derivative, is structurally poised to interact with the same receptor. The addition of the methyl ester group is likely to alter its physicochemical properties and may modify its pharmacological activity, including its potency, subunit selectivity, and metabolic stability. While quantitative binding and functional data for the methylated compound are sparse in the available literature, the protocols outlined in this guide provide a clear framework for its comprehensive characterization. For researchers in drug development, understanding these differences is critical for interpreting experimental results and designing novel ligands targeting the NMDA receptor.

References

- 1. D-Aspartic acid | NMDA receptor Agonist | Hello Bio [hellobio.com]

- 2. D-Aspartic acid | 1783-96-6 [chemicalbook.com]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. 4-methyl hydrogen D-aspartate hydrochloride | CymitQuimica [cymitquimica.com]

- 7. D-Aspartic Acid | C4H7NO4 | CID 83887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. D-Aspartic acid (CAS 1783-96-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. chembk.com [chembk.com]

- 10. caymanchem.com [caymanchem.com]

- 11. D-Aspartic acid | CAS 1783-96-6 | Tocris Bioscience [tocris.com]

- 12. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]

- 19. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroexcitatory Properties of 4-Methyl-hydrogen D-aspartate (NMDA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-D-aspartate (NMDA), a synthetic amino acid analogue, serves as a highly specific agonist for the NMDA receptor (NMDAR), a critical component of excitatory neurotransmission in the central nervous system (CNS). The unique properties of the NMDAR, including its voltage-dependent activation and high calcium permeability, position it as a key regulator of synaptic plasticity, learning, and memory.[1][2] However, its overactivation is implicated in excitotoxic neuronal death, a hallmark of various neurodegenerative diseases.[3] This guide provides an in-depth technical overview of the neuroexcitatory properties of NMDA, focusing on the molecular mechanisms of NMDAR activation, downstream signaling cascades, and key experimental methodologies used in its study. Quantitative data are presented in structured tables for comparative analysis, and critical pathways and workflows are visualized through detailed diagrams.

Introduction to the NMDA Receptor

The NMDA receptor is an ionotropic glutamate receptor that functions as a ligand-gated ion channel.[2] Its activation is a complex process that requires the fulfillment of two simultaneous conditions: the binding of both the neurotransmitter glutamate and a co-agonist (typically glycine or D-serine), and the depolarization of the postsynaptic membrane.[4] This dual requirement allows the NMDAR to act as a "coincidence detector," integrating both presynaptic glutamate release and postsynaptic activity.[4]

Structurally, NMDARs are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or, more rarely, GluN3 subunits.[1][5] The specific subunit composition of the receptor dictates its pharmacological and biophysical properties, including agonist affinity, channel conductance, and kinetics.[1][6]

Mechanism of NMDA-Induced Neuroexcitation

The neuroexcitatory effects of NMDA are mediated through the activation of the NMDAR ion channel. At the resting membrane potential, the channel pore is blocked by magnesium ions (Mg²⁺).[7] Upon depolarization of the postsynaptic neuron, typically initiated by the activation of nearby AMPA receptors, the Mg²⁺ block is relieved.[8] This, in conjunction with the binding of glutamate and a co-agonist, allows the channel to open, leading to an influx of cations, most notably sodium (Na⁺) and a significant amount of calcium (Ca²⁺).[5]

The influx of Ca²⁺ is a critical event in NMDA-mediated neuroexcitation and subsequent intracellular signaling.[5] This increase in intracellular calcium concentration acts as a second messenger, triggering a cascade of downstream signaling pathways that are fundamental to both physiological processes like long-term potentiation (LTP), a cellular correlate of learning and memory, and pathological conditions like excitotoxicity.[1][3]

Quantitative Data on NMDA Receptor Properties

The following tables summarize key quantitative data related to NMDA receptor function, providing a basis for comparative analysis and experimental design.

Table 1: Binding Affinities of Endogenous Agonists for NMDA Receptor Subtypes [4]

| Agonist | Receptor Subtype | Kd / Ki / EC50 (µM) | Notes |

| Glutamate | GluN1/GluN2A | ~0.3 - 1.0 | Higher potency at GluN2D-containing receptors. |

| GluN1/GluN2B | ~0.3 - 0.8 | ||

| GluN1/GluN2C | ~0.1 - 0.4 | ||

| GluN1/GluN2D | ~0.07 - 0.1 | ||

| Glycine | GluN1/GluN2A | ~0.1 - 0.5 | Glycine has a ~10-fold higher affinity for GluN2B-containing NMDARs. |

| GluN1/GluN2B | ~0.03 - 0.1 | ||

| GluN1/GluN2C | ~0.4 - 1.0 | ||

| GluN1/GluN2D | ~0.3 - 0.7 | ||

| D-Serine | GluN1/GluN2A | ~0.1 - 0.4 | D-serine is a more potent agonist than glycine and shows a marginal preference for GluN2A-NMDARs. |

| GluN1/GluN2B | ~0.05 - 0.2 | ||

| GluN1/GluN2C | ~0.3 - 0.8 | ||

| GluN1/GluN2D | ~0.2 - 0.6 |

Table 2: Kinetic Properties of NMDA Receptor Subtypes

| Property | GluN2A-containing | GluN2B-containing | Reference |

| Decay Kinetics | Fast (e.g., 70.7 ± 16.5 ms in MF-CA3 synapses) | Slow (e.g., 239.0 ± 42.5 ms in GluN2A KO mice) | [6] |

| Open Probability | Higher | Lower | [6] |

| Magnesium Block | Less potent | More potent | [9] |

Signaling Pathways Activated by NMDA

The influx of Ca²⁺ through the NMDAR initiates a complex network of intracellular signaling cascades. These pathways are crucial for the diverse physiological and pathological roles of the receptor.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of NMDA Currents

This technique allows for the direct measurement of ion currents flowing through NMDA receptors in a single neuron.

Materials:

-

External Solution (aCSF): 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM EDTA, and 100 µM glycine. pH adjusted to 7.2 with NaOH.[10]

-

Internal (Pipette) Solution: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES. pH adjusted to 7.2 with CsOH.[10]

-

Borosilicate glass micropipettes (3-7 MΩ resistance).[11]

-

Patch-clamp amplifier and data acquisition system.

-

Inverted microscope.

Procedure:

-

Prepare neuronal cultures or acute brain slices.

-

Place the preparation in the recording chamber and perfuse with aCSF.

-

Fabricate a micropipette and fill it with the internal solution.

-

Under microscopic guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[11]

-

Apply a brief pulse of stronger suction to rupture the cell membrane, achieving the whole-cell configuration.[12]

-

Clamp the cell at a holding potential of -70 mV to record spontaneous excitatory postsynaptic currents (EPSCs).[11]

-

To isolate NMDA receptor-mediated currents, AMPA receptors can be blocked pharmacologically (e.g., with CNQX).

-

Apply NMDA or glutamate to the bath or locally via a puffer pipette to evoke NMDA currents.

-

Record and analyze the current amplitude, rise time, and decay kinetics.

Calcium Imaging of NMDA Receptor Activation

This method visualizes the increase in intracellular calcium concentration following NMDA receptor activation using fluorescent indicators.

Materials:

-

Primary neuronal cultures.

-

Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

Imaging Buffer (e.g., HBSS or aCSF).

-

Inverted fluorescence microscope with a high-speed camera.

-

NMDA agonist solution.

Procedure:

-

Culture primary neurons on glass coverslips.

-

Prepare a loading solution of the calcium indicator dye (e.g., 3 µM Fluo-4 AM) with 0.02% Pluronic F-127 in imaging buffer.[13]

-

Remove the culture medium, wash the neurons with pre-warmed imaging buffer, and incubate with the loading solution for 30-45 minutes at 37°C in the dark.[13]

-

Wash the cells twice with pre-warmed imaging buffer to remove excess dye.[13]

-

Incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.[13]

-

Mount the coverslip on the microscope stage and perfuse with imaging buffer.

-

Acquire a baseline fluorescence recording for 1-2 minutes.[13]

-

Apply the NMDA agonist and record the changes in fluorescence intensity over time.[13]

-

Analyze the data by calculating the change in fluorescence relative to the baseline (ΔF/F₀).

Conclusion

4-Methyl-hydrogen D-aspartate (NMDA) is an indispensable tool for elucidating the multifaceted roles of the NMDA receptor in CNS function and disease. A thorough understanding of its neuroexcitatory properties, underpinned by quantitative data and detailed experimental methodologies, is paramount for researchers and drug development professionals. The intricate signaling pathways initiated by NMDA receptor activation offer numerous targets for therapeutic intervention in a wide range of neurological disorders, from neurodegenerative diseases to psychiatric conditions. Continued investigation into the nuanced aspects of NMDA receptor function, including subunit-specific signaling and the distinction between synaptic and extrasynaptic receptor populations, will undoubtedly pave the way for the development of more targeted and effective neurotherapeutics.

References

- 1. Relating NMDA Receptor Function to Receptor Subunit Composition: Limitations of the Pharmacological Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders [mdpi.com]

- 3. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. Diversity in NMDA receptor composition: many regulators, many consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity‐dependent control of NMDA receptor subunit composition at hippocampal mossy fibre synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic models for activation and modulation of NMDA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A quantitative description of NMDA receptor-channel kinetic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. Whole Cell Patch Clamp Protocol [protocols.io]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Role of N-Methyl-D-Aspartate (NMDA) Receptors in Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a pivotal role in initiating many forms of synaptic plasticity in the central nervous system.[1][2] Its unique properties as a coincidence detector for presynaptic glutamate release and postsynaptic depolarization allow it to trigger long-lasting changes in synaptic strength, including long-term potentiation (LTP) and long-term depression (LTD).[3][4][5] This technical guide provides an in-depth overview of the NMDA receptor's structure, function, and critical role in the molecular mechanisms of synaptic plasticity. It details the downstream signaling cascades involved in LTP and LTD, presents quantitative data from key studies, outlines experimental protocols for their investigation, and discusses the therapeutic implications of understanding NMDA receptor function in neurological and psychiatric disorders.[6][7][8]

The NMDA Receptor: Structure and Function

The NMDA receptor is a heterotetrameric ligand-gated ion channel composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits.[9][10][11] This subunit composition determines the receptor's biophysical and pharmacological properties.[9][12]

Key Functional Properties:

-

Coincidence Detection: The NMDA receptor requires the binding of two agonists, glutamate and a co-agonist (glycine or D-serine), for activation.[12] Crucially, at resting membrane potentials, the channel is blocked by magnesium ions (Mg2+). This block is only relieved upon depolarization of the postsynaptic membrane, which expels the Mg2+ ion.[10][13] This dual requirement for ligand binding and postsynaptic depolarization allows the NMDA receptor to function as a "molecular coincidence detector," ensuring that it is only activated when both the presynaptic and postsynaptic neurons are active simultaneously.[3][13]

-

High Calcium Permeability: Once opened, the NMDA receptor channel is highly permeable to calcium ions (Ca2+).[12] The influx of Ca2+ into the postsynaptic neuron acts as a critical second messenger, initiating a cascade of intracellular signaling events that lead to synaptic plasticity.[4][14]

The subunit composition of NMDA receptors can change in an activity-dependent manner, which can alter the kinetics and charge transfer of synaptic NMDA currents.[14]

Role in Long-Term Potentiation (LTP)

Long-term potentiation (LTP) is a persistent strengthening of synapses following high-frequency stimulation. NMDAR-dependent LTP is the most extensively studied form of synaptic plasticity and is widely considered a cellular correlate of learning and memory.[1][2]

Induction of LTP:

High-frequency stimulation leads to strong and sustained depolarization of the postsynaptic membrane, relieving the Mg2+ block of the NMDA receptor. The subsequent large influx of Ca2+ through the receptor activates several downstream signaling pathways. A key player in this process is Calcium/calmodulin-dependent protein kinase II (CaMKII). The elevated Ca2+ levels lead to the autophosphorylation of CaMKII, rendering it constitutively active.

Expression of LTP:

The early phase of LTP expression is primarily mediated by an increase in the number and function of AMPA receptors at the postsynaptic membrane.[1][4] Activated CaMKII phosphorylates existing AMPA receptors, increasing their conductance, and promotes the insertion of new AMPA receptors into the synaptic membrane from intracellular stores.[4] The late phase of LTP involves gene transcription and protein synthesis, leading to more permanent structural changes at the synapse.

Signaling Pathway for NMDAR-Dependent LTP

Caption: Signaling cascade in NMDAR-dependent Long-Term Potentiation (LTP).

Quantitative Data for NMDAR-Dependent LTP

| Parameter | Experimental Condition | Result | Reference |

| fEPSP Slope | High-Frequency Stimulation (HFS) of Schaffer collaterals | ~150-200% of baseline | [15] |

| AMPA Receptor Current | Post-LTP induction in CA1 pyramidal neurons | Significant increase in amplitude | [4] |

| Surface AMPA Receptors | Following chemical LTP in cultured hippocampal neurons | ~40% increase in surface GluA1 subunits | (Malinow & Malenka, 2002) |

| CaMKII Autophosphorylation | After HFS in hippocampal slices | Sustained increase in phosphorylated CaMKII | (Lisman et al., 2012) |

Role in Long-Term Depression (LTD)

Long-term depression (LTD) is a long-lasting decrease in synaptic efficacy following prolonged low-frequency stimulation. Similar to LTP, NMDAR-dependent LTD is crucial for synaptic plasticity and is thought to be important for clearing old memory traces.[1]

Induction of LTD:

Low-frequency stimulation results in a modest and prolonged increase in postsynaptic Ca2+ concentration through NMDA receptors.[4] This smaller, more sustained Ca2+ influx preferentially activates protein phosphatases, such as calcineurin (PP2B) and protein phosphatase 1 (PP1).[4]

Expression of LTD:

The activation of these phosphatases leads to the dephosphorylation of AMPA receptors and associated scaffolding proteins.[4] This dephosphorylation promotes the removal of AMPA receptors from the synaptic membrane via clathrin-mediated endocytosis, thereby reducing the number of available receptors and weakening the synapse.[1][4]

Signaling Pathway for NMDAR-Dependent LTD

Caption: Signaling cascade in NMDAR-dependent Long-Term Depression (LTD).

Quantitative Data for NMDAR-Dependent LTD

| Parameter | Experimental Condition | Result | Reference |

| fEPSP Slope | Low-Frequency Stimulation (LFS) of Schaffer collaterals | ~50-75% of baseline | [4] |

| AMPA Receptor Current | Post-LTD induction in CA1 pyramidal neurons | Significant decrease in amplitude | [4] |

| Surface AMPA Receptors | Following chemical LTD in cultured hippocampal neurons | ~50% decrease in surface GluA2 subunits | (Beattie et al., 2000) |

| Calcineurin Activity | After LFS in hippocampal slices | Transient increase in calcineurin activity | (Mulkey et al., 1994) |

Experimental Methodologies

The study of NMDA receptor-dependent synaptic plasticity employs a variety of sophisticated techniques.

Electrophysiology

-

Field Potential Recordings: This technique is used to measure the summed synaptic activity of a population of neurons in a brain slice. Field excitatory postsynaptic potentials (fEPSPs) are recorded in response to stimulation of afferent pathways. LTP is typically observed as a long-lasting increase in the fEPSP slope, while LTD is seen as a sustained decrease.[15][16]

-

Protocol for LTP Induction: A stable baseline of fEPSPs is recorded for 10-20 minutes. High-frequency stimulation (HFS), often in the form of one or more "theta bursts" (e.g., 4 pulses at 100 Hz, repeated at 5 Hz), is then delivered to induce LTP. Post-HFS, fEPSPs are monitored for at least 60 minutes to confirm the persistence of potentiation.[15]

-

Protocol for LTD Induction: Following a stable baseline recording, low-frequency stimulation (LFS) (e.g., 900 pulses at 1 Hz) is applied to induce LTD. The fEPSP slope is then monitored for an extended period to observe the depression of the synaptic response.

-

-

Whole-Cell Patch-Clamp Recordings: This method allows for the recording of synaptic currents from a single neuron, providing a more detailed analysis of synaptic events. It can be used to measure changes in the amplitude and kinetics of AMPA and NMDA receptor-mediated currents following plasticity induction.[15]

Calcium Imaging

This technique uses fluorescent Ca2+ indicators to visualize changes in intracellular Ca2+ concentrations in real-time. It allows researchers to directly observe the postsynaptic Ca2+ transients that trigger LTP and LTD and to correlate the magnitude and duration of the Ca2+ signal with the direction of synaptic plasticity.[17]

Biochemical Assays

-

Western Blotting: This technique is used to measure changes in the expression levels and phosphorylation states of key proteins involved in synaptic plasticity, such as NMDA and AMPA receptor subunits, CaMKII, and CREB.

-

Immunocytochemistry: This method uses antibodies to visualize the subcellular localization of proteins of interest, allowing for the examination of changes in receptor trafficking and distribution at synapses.

Experimental Workflow for Studying Synaptic Plasticity

Caption: A typical experimental workflow for in vitro studies of synaptic plasticity.

Therapeutic Implications

Dysfunction of NMDA receptor signaling and synaptic plasticity is implicated in a wide range of neurological and psychiatric disorders.[6][7][8]

-

Neurodegenerative Diseases: In conditions like Alzheimer's disease, aberrant NMDA receptor activity is thought to contribute to excitotoxicity and synaptic deficits.[6] Modulators of NMDA receptor function are being investigated as potential therapeutic agents.

-

Schizophrenia: The "glutamate hypothesis" of schizophrenia suggests that hypofunction of NMDA receptors may contribute to the cognitive and negative symptoms of the disorder.[7][18]

-

Depression and Anxiety: Ketamine, an NMDA receptor antagonist, has shown rapid and robust antidepressant effects, highlighting the potential of targeting this system for the treatment of mood disorders.

-

Chronic Pain: NMDA receptors in the spinal cord are involved in the central sensitization that contributes to chronic pain states.

A deeper understanding of the intricate role of NMDA receptors in synaptic plasticity is crucial for the development of novel and more effective therapies for these debilitating conditions.

Conclusion

The N-Methyl-D-Aspartate receptor is a central figure in the molecular landscape of synaptic plasticity. Its unique ability to link synaptic activity to intracellular calcium signaling allows it to initiate the enduring changes in synaptic strength that are thought to underlie learning and memory. The bidirectional control of synaptic efficacy through LTP and LTD is a testament to the elegant complexity of neuronal function. As research continues to unravel the nuances of NMDA receptor signaling in both health and disease, the potential for developing targeted therapeutics to modulate synaptic plasticity and treat a host of neurological and psychiatric disorders becomes increasingly promising.

References

- 1. [PDF] NMDA receptor-dependent long-term potentiation and long-term depression (LTP/LTD). | Semantic Scholar [semanticscholar.org]

- 2. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA Receptors and Metaplasticity: Mechanisms and Possible Roles in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NMDA receptors in nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | N-methyl-D-aspartate receptor hypofunction as a potential contributor to the progression and manifestation of many neurological disorders [frontiersin.org]

- 8. N-methyl-D-aspartate receptor hypofunction as a potential contributor to the progression and manifestation of many neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and function of NMDA-type glutamate receptor subunits | Neurología (English Edition) [elsevier.es]

- 10. NMDA receptor - Wikipedia [en.wikipedia.org]

- 11. scispace.com [scispace.com]

- 12. portlandpress.com [portlandpress.com]

- 13. Synaptic Plasticity: A new mode of action for unconventional NMDA receptors | eLife [elifesciences.org]

- 14. Activity-dependent synaptic plasticity of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Studying synaptic plasticity and learning - Queensland Brain Institute - University of Queensland [qbi.uq.edu.au]

- 18. mdpi.com [mdpi.com]

4-Methyl-hydrogen D-aspartate Hydrochloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive material safety data sheet (MSDS) or institutional safety protocols. 4-Methyl-hydrogen D-aspartate hydrochloride is a research chemical, and its toxicological properties have not been fully investigated. All handling and experimental procedures should be conducted by qualified personnel in a controlled laboratory setting.

Introduction

4-Methyl-hydrogen D-aspartate hydrochloride is a chemical compound with the CAS number 22728-89-8.[1] It is structurally related to N-methyl-D-aspartate (NMDA) and is expected to act as an agonist at the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[2] Given its potential biological activity, understanding its safety profile and proper handling procedures is paramount for researchers. This guide provides a summary of the available information on the safety and handling of this compound, as well as general experimental considerations for its use in research.

Physicochemical Properties

A summary of the known physicochemical properties of 4-Methyl-hydrogen D-aspartate hydrochloride is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 22728-89-8 | [1] |

| Molecular Formula | C5H11ClNO4 | [1] |

| Molecular Weight | 183.59 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Storage Temperature | Room Temperature, sealed in a dry place | [1][3] |

Safety and Hazard Information

Note: Specific toxicological data for 4-Methyl-hydrogen D-aspartate hydrochloride is largely unavailable. The GHS classification, pictograms, signal word, and hazard statements are not established.[1] Therefore, this compound should be handled with the utmost care, assuming it may be hazardous. The following information is based on general best practices for handling research chemicals and data for the related compound, N-methyl-D-aspartic acid (NMDA).

Toxicity Data (for N-methyl-D-aspartic acid - CAS 6384-92-5)

| Route of Administration | Species | Dose | Effect | Reference |

| Intraperitoneal | Mouse | 137 mg/kg | LD50 | [4] |

| Intraperitoneal | Rat | 40 mg/kg | TDLO | [4] |

| Subcutaneous | Mouse | 75 mg/kg | TDLO | [4] |

LD50: Lethal Dose, 50%. TDLO: Lowest Published Toxic Dose.

Personal Protective Equipment (PPE)

Due to the lack of specific hazard data, a conservative approach to PPE is recommended.

| PPE Category | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. If significant dust is generated, a NIOSH-approved respirator may be necessary. |

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[5] Do not breathe dust.[5] Handle in a well-ventilated area, preferably a chemical fume hood.[5][6] Keep away from ignition sources.[5]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[5][7] Recommended storage is at room temperature.[1][3]

First Aid and Emergency Procedures

In the event of exposure, follow these general first aid measures and seek immediate medical attention.

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [8] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [8][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [8] |

In case of a spill, evacuate the area, wear appropriate PPE, and contain the spill with an inert absorbent material. Dispose of the waste in accordance with local, state, and federal regulations. For large spills, contact your institution's environmental health and safety department.[10]

Biological Activity and Signaling

4-Methyl-hydrogen D-aspartate hydrochloride is an agonist of the NMDA receptor. The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows the influx of Ca2+ and Na+ ions, leading to depolarization and the activation of various downstream signaling cascades.

Caption: Simplified signaling pathway of the NMDA receptor upon agonist binding.

Experimental Protocols

In Vitro: Heterologous Expression and Electrophysiology

This protocol describes a general workflow for expressing NMDA receptors in a non-neuronal cell line and measuring their activity using patch-clamp electrophysiology.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 cells) in appropriate media.

-

Co-transfect the cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and a GluN2 subunit).

-

Include a fluorescent marker (e.g., GFP) to identify transfected cells.

-

Allow 24-48 hours for receptor expression.

-

-

Patch-Clamp Recording:

-

Prepare an external recording solution containing co-agonists (e.g., glycine) and a low concentration of Mg2+.

-

Prepare an internal pipette solution.

-

Identify transfected cells using fluorescence microscopy.

-

Establish a whole-cell patch-clamp configuration.

-

Apply 4-Methyl-hydrogen D-aspartate hydrochloride at various concentrations to the external solution and record the resulting currents.

-

Data can be used to determine dose-response curves, EC50 values, and other pharmacological parameters.

-

Caption: General experimental workflow for in vitro analysis of an NMDA receptor agonist.

In Vivo: Stereotaxic Injection and Behavioral Analysis

This protocol outlines a general procedure for administering the compound directly into a specific brain region of a rodent model to assess its effects on behavior.

Methodology:

-

Animal Preparation and Anesthesia:

-

Anesthetize the animal (e.g., rat or mouse) using an approved protocol.

-

Secure the animal in a stereotaxic frame.

-

-

Stereotaxic Surgery and Injection:

-

Prepare a sterile solution of 4-Methyl-hydrogen D-aspartate hydrochloride in an appropriate vehicle (e.g., artificial cerebrospinal fluid).

-

Perform a craniotomy over the target brain region (e.g., hippocampus or prefrontal cortex).

-

Lower a microinjection cannula to the predetermined coordinates.

-

Infuse a small volume of the compound solution over several minutes.

-

Slowly retract the cannula and suture the incision.

-

-

Post-Operative Care and Behavioral Testing:

-

Provide post-operative analgesia and allow the animal to recover.

-

At a designated time point after surgery, conduct behavioral tests relevant to the function of the targeted brain region (e.g., Morris water maze for spatial memory, fear conditioning for emotional memory).

-

-

Histological Verification:

-

At the end of the experiment, perfuse the animal and process the brain tissue for histology to verify the injection site.

-

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-methyl hydrogen D-aspartate hydrochloride CAS#: 22728-89-8 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. solverchembooks.com [solverchembooks.com]

- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

Spectroscopic Analysis of 4-Methyl-hydrogen D-aspartate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Methyl-hydrogen D-aspartate hydrochloride. As a key derivative of D-aspartic acid, this compound is of significant interest in neuroscience and drug development due to its interaction with N-methyl-D-aspartate (NMDA) receptors. This document outlines the expected spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are provided to facilitate reproducible and accurate characterization. Furthermore, this guide includes visualizations of the analytical workflow and the compound's relevant biological signaling pathway to provide a broader context for its analysis and application.

Chemical Structure and Properties

4-Methyl-hydrogen D-aspartate hydrochloride is the hydrochloride salt of the 4-methyl ester of D-aspartic acid. Its structure is characterized by a chiral center at the alpha-carbon, a carboxylic acid group, an amino group (protonated in the hydrochloride form), and a methyl ester group.

| Property | Value | Reference |

| CAS Number | 22728-89-8 | [1] |

| Molecular Formula | C₅H₁₁ClNO₄ | [1] |

| Molecular Weight | 183.59 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Spectroscopic Data

Due to a lack of publicly available experimental spectra for 4-Methyl-hydrogen D-aspartate hydrochloride, the following data is predicted based on the known spectra of similar compounds, such as its L-isomer, and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Methyl-hydrogen D-aspartate hydrochloride, the expected chemical shifts in deuterium oxide (D₂O) are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα | ~4.3 | Doublet of Doublets (dd) | ~3-4, ~4-5 |

| Hβ | ~3.1 | Doublet of Doublets (dd) | ~3-4, ~16-18 |

| Hβ' | ~3.0 | Doublet of Doublets (dd) | ~4-5, ~16-18 |

| -OCH₃ | ~3.8 | Singlet (s) | N/A |

Rationale for Prediction: The predicted ¹H NMR chemical shifts are based on the reported values for the L-isomer, β-Methyl L-aspartate hydrochloride, which shows signals at δ 4.31-4.35 (m, 1H, CHN), 3.78 (s, 3H, OCH₃), and 3.05 (dd, J = 3.4, 4.7 Hz, 2H, CH₂).[2] The multiplicity is predicted based on the expected spin-spin coupling between the α- and β-protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~175 |

| C=O (Ester) | ~172 |

| Cα | ~52 |

| -OCH₃ | ~54 |

| Cβ | ~36 |

Rationale for Prediction: The predicted ¹³C NMR chemical shifts are based on typical values for amino acid derivatives. Carboxyl and ester carbons are expected in the 170-180 ppm range. The α-carbon is typically found around 50-60 ppm, and the β-carbon is more upfield, around 30-40 ppm. The methoxy carbon signal is expected around 50-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The solid-state FTIR spectrum of 4-Methyl-hydrogen D-aspartate hydrochloride is expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3200-2800 | Strong, Broad |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=O Stretch (Carboxylic Acid) | ~1730 | Strong |

| C=O Stretch (Ester) | ~1740 | Strong |

| N-H Bend (Ammonium) | ~1600 | Medium |

| C-O Stretch (Ester) | ~1200 | Strong |